molecular formula C21H14O4 B5630957 [2-(2-naphthyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid

[2-(2-naphthyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid

Cat. No. B5630957
M. Wt: 330.3 g/mol
InChI Key: MBVOZCQEVMTCLC-UHFFFAOYSA-N
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Description

[2-(2-naphthyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid, also known as NDI, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

NAA is a synthetic plant hormone in the auxin family and is an ingredient in many commercial horticultural products; it is a rooting agent and used for the vegetative propagation of plants from stem and leaf cuttings .

Safety and Hazards

NAA is considered to be only slightly toxic but when at higher concentrations it can be toxic to animals. This was shown when tested on rats via oral ingestion at 1000–5900 mg/kg .

Future Directions

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

2-(2-naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4/c22-18(23)12-21(15-10-9-13-5-1-2-6-14(13)11-15)19(24)16-7-3-4-8-17(16)20(21)25/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVOZCQEVMTCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3(C(=O)C4=CC=CC=C4C3=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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